molecular formula C20H18N4O5 B4083541 METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE

METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE

Cat. No.: B4083541
M. Wt: 394.4 g/mol
InChI Key: NREYXENNLQFPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with methyl 2-aminobenzoate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The process parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({1-[3-METHYL-1-(4-AMINOPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE
  • METHYL 2-({1-[3-METHYL-1-(4-HYDROXYPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE

Uniqueness

METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-[1-[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-12(21-17-7-5-4-6-16(17)20(26)29-3)18-13(2)22-23(19(18)25)14-8-10-15(11-9-14)24(27)28/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREYXENNLQFPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE

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